molecular formula C7H7ISZn B3258644 4-(Methylthio)phenylzinc iodide CAS No. 307496-24-8

4-(Methylthio)phenylzinc iodide

Cat. No.: B3258644
CAS No.: 307496-24-8
M. Wt: 315.5 g/mol
InChI Key: BSLXURHFHNFSCY-UHFFFAOYSA-M
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Description

4-(Methylthio)phenylzinc iodide: is an organozinc compound with the molecular formula C7H7ISZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in the development of pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylthio)phenylzinc iodide can be synthesized through the reaction of 4-(methylthio)iodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The general reaction is as follows:

4-(Methylthio)iodobenzene+Zn4-(Methylthio)phenylzinc iodide\text{4-(Methylthio)iodobenzene} + \text{Zn} \rightarrow \text{this compound} 4-(Methylthio)iodobenzene+Zn→4-(Methylthio)phenylzinc iodide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often packaged under an inert atmosphere to maintain stability during storage and transportation .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)phenylzinc iodide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts are commonly used in cross-coupling reactions, with bases such as potassium carbonate or cesium carbonate.

Major Products Formed:

Scientific Research Applications

4-(Methylthio)phenylzinc iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylthio)phenylzinc iodide in cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The aryl group from the organozinc compound is transferred to the palladium complex.

    Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.

The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the organozinc compound .

Comparison with Similar Compounds

  • 4-(Methylthio)phenylboronic acid
  • 4-(Methylthio)phenylmagnesium bromide
  • 4-(Methylthio)phenylsilane

Comparison:

  • 4-(Methylthio)phenylboronic acid: Similar in its use in Suzuki-Miyaura coupling but differs in the organometallic reagent used (boron vs. zinc).
  • 4-(Methylthio)phenylmagnesium bromide: Used in Grignard reactions, offering different reactivity and selectivity compared to organozinc compounds.
  • 4-(Methylthio)phenylsilane: Utilized in hydrosilylation reactions, providing a different approach to forming carbon-silicon bonds.

4-(Methylthio)phenylzinc iodide is unique in its ability to participate in cross-coupling reactions with high efficiency and selectivity, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

iodozinc(1+);methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7S.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLXURHFHNFSCY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=[C-]C=C1.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ISZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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